molecular formula C17H19N3O2S B5042425 N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-naphthalenesulfonamide

N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-naphthalenesulfonamide

Cat. No.: B5042425
M. Wt: 329.4 g/mol
InChI Key: FYRUJNWLLLRYSV-UHFFFAOYSA-N
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Description

N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-naphthalenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms, and a naphthalene ring, which is a fused pair of benzene rings. The presence of these rings imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-naphthalenesulfonamide typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the cyclization of 1,3-dicarbonyl compounds with hydrazines under acidic or basic conditions to form the pyrazole core . The naphthalenesulfonamide moiety can be introduced through sulfonation reactions involving naphthalene derivatives and sulfonating agents such as chlorosulfonic acid .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as transition metals, can also enhance the efficiency of the synthesis . Additionally, green chemistry principles, such as solvent-free reactions and the use of renewable feedstocks, are increasingly being adopted to minimize environmental impact .

Mechanism of Action

The mechanism of action of N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-naphthalenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways . The pyrazole and naphthalene rings play a crucial role in the binding affinity and specificity of the compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonamides and pyrazole derivatives, such as:

Uniqueness

N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-naphthalenesulfonamide is unique due to the combination of its pyrazole and naphthalene rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

N-[(1,5-dimethylpyrazol-4-yl)methyl]-N-methylnaphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2S/c1-13-16(11-18-20(13)3)12-19(2)23(21,22)17-9-8-14-6-4-5-7-15(14)10-17/h4-11H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYRUJNWLLLRYSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)CN(C)S(=O)(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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